

An In-depth Technical Guide to Mal-PEG6-Acid: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Mal-PEG6-Acid*

Cat. No.: *B608848*

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For Researchers, Scientists, and Drug Development Professionals

Mal-PEG6-Acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and the functionalization of biomolecules for research and diagnostics.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its application.

Core Chemical Properties

Mal-PEG6-Acid possesses a unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer.^{[1][2]} This PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.^{[2][3]}

Quantitative Data Summary

Property	Value	References
Molecular Formula	C19H31NO10	
Molecular Weight	433.45 g/mol	
CAS Number	518044-42-3	
Appearance	Off-white/white solid or viscous liquid	
Purity	≥95% to 98%	
Solubility	Soluble in water, DMSO, DMF, DCM, and other organic solvents.	
Storage Conditions	Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles.	

Reactivity and Functional Groups

The dual functionality of **Mal-PEG6-Acid** allows for the stepwise and controlled conjugation of two different molecules.

Maleimide Group: Thiol-Specific Reactivity

The maleimide group reacts specifically with sulphhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5), forming a stable covalent thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. However, at a pH above 7.5, the maleimide group can react with primary amines. While the thioether bond is generally stable, it can undergo a retro-Michael reaction under certain physiological conditions, which can be a consideration in drug delivery systems.

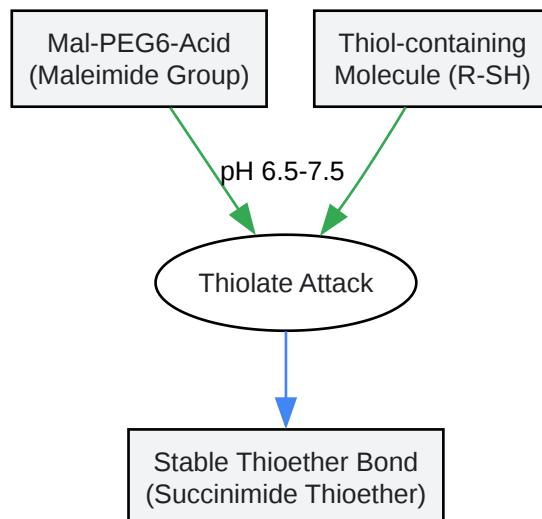


Figure 1: Michael Addition of Maleimide with Thiol

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Figure 1: Michael Addition of Maleimide with Thiol

Carboxylic Acid Group: Amine Reactivity

The terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups, such as those on lysine residues or the N-terminus of proteins. This reaction requires the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt) to form a more stable active intermediate, which then reacts with the amine.

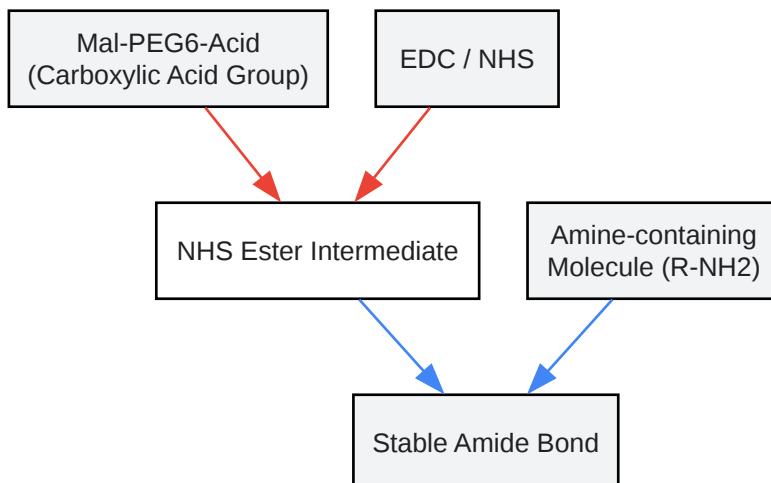


Figure 2: Amide Bond Formation

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Figure 2: Amide Bond Formation

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as molar ratios of reactants and incubation times, may need to be determined empirically for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol describes the attachment of **Mal-PEG6-Acid** to a protein via its cysteine residues.

1. Protein Preparation (Reduction of Disulfides - if necessary):

- If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
- Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.2, containing 1 mM EDTA).
- Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
- Incubate for 1-2 hours at room temperature.

- Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., phosphate buffer, pH 7.2, with 1 mM EDTA).

2. Conjugation Reaction:

- Dissolve **Mal-PEG6-Acid** in a water-miscible organic solvent like DMF or DMSO to a concentration of 10 mM.
- Add a 5-10 fold molar excess of the **Mal-PEG6-Acid** solution to the reduced protein solution.
- Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

3. Quenching and Purification:

- Quench the reaction by adding a 2-fold molar excess of a thiol-containing compound like N-acetylcysteine over the initial maleimide concentration to react with any unreacted **Mal-PEG6-Acid**.
- Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching agent.

Protocol 2: Activation of Carboxylic Acid and Conjugation to an Amine

This protocol details the activation of the carboxylic acid group of **Mal-PEG6-Acid** and its subsequent reaction with an amine-containing molecule.

1. Activation of **Mal-PEG6-Acid**:

- Dissolve **Mal-PEG6-Acid** in an anhydrous organic solvent (e.g., DMF or DMSO).
- Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution.
- Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

2. Conjugation to Amine:

- Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add the activated **Mal-PEG6-Acid** solution to the amine-containing molecule. A 3-5 fold molar excess of the activated linker is often used.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

3. Purification:

- Purify the resulting conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove unreacted reagents.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

Mal-PEG6-Acid is frequently used in the synthesis of ADCs, where it links a cytotoxic drug to a monoclonal antibody.

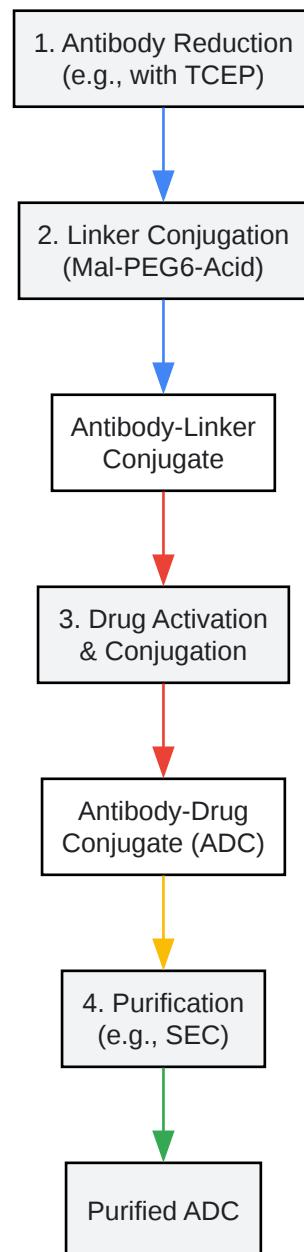


Figure 3: General Workflow for ADC Synthesis

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Figure 3: General Workflow for ADC Synthesis

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